3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone
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Overview
Description
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone is an organic compound characterized by the presence of a trifluoromethyl group, an isocyanate group, and a diphenyl sulfone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethylsilane, sodium trifluoroacetate, and trifluoromethanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include trifluoromethylated sulfoxides, sulfones, and substituted derivatives with modified functional groups .
Scientific Research Applications
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the isocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes . These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl sulfone: Similar in structure but lacks the isocyanate group.
Trifluoromethyl sulfoxide: Contains a sulfoxide group instead of a sulfone group.
Trifluoromethylated phenols and anilines: These compounds have different functional groups but share the trifluoromethyl moiety.
Uniqueness
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone is unique due to the combination of its trifluoromethyl, isocyanate, and diphenyl sulfone groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-isocyanato-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3S/c15-14(16,17)12-8-11(6-7-13(12)18-9-19)22(20,21)10-4-2-1-3-5-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGPRGZIRUBPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N=C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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